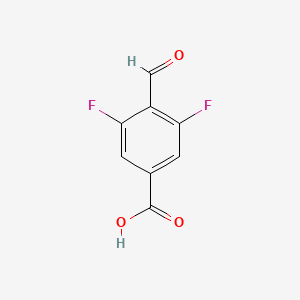

3,5-Difluoro-4-formylbenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,5-difluoro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAXEZGWRAVEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662819 | |

| Record name | 3,5-Difluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736990-88-8 | |

| Record name | 3,5-Difluoro-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoro-4-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ascendancy of Fluorinated Benzoic Acids in Advanced Chemical Research

The introduction of fluorine into benzoic acid scaffolds dramatically alters their physicochemical properties. lookchem.com The high electronegativity and small size of the fluorine atom can modulate the acidity of the carboxylic acid group, influence intermolecular interactions, and enhance metabolic stability and lipophilicity of the parent molecule. These attributes are highly sought after in drug discovery and materials science.

Fluorinated benzoic acid derivatives are integral to the synthesis of a variety of bioactive molecules. They serve as key intermediates in the production of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs, as well as in the development of specialized agrochemicals like herbicides and fungicides. lookchem.com The precise positioning of fluorine atoms on the benzoic acid ring allows for fine-tuning of a molecule's biological activity and physical characteristics.

Situating 3,5 Difluoro 4 Formylbenzoic Acid in the Landscape of Fluorine Chemistry

The synthesis of polysubstituted aromatic compounds like 3,5-Difluoro-4-formylbenzoic acid relies on a range of sophisticated synthetic methodologies. The preparation of such molecules often involves multi-step sequences that may include nitration, reduction, diazotization, and halogen exchange reactions on fluorinated precursors. For instance, the synthesis of the related compound, 2,4-dichloro-3,5-difluorobenzoic acid, is achieved from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, selective reduction, diazotization, and chlorination.

The reactivity of this compound is characterized by the interplay of its three functional groups: the carboxylic acid, the aldehyde, and the two fluorine atoms on the aromatic ring. The electron-withdrawing nature of the fluorine atoms and the formyl group activates the aromatic ring for certain nucleophilic substitution reactions, while the aldehyde and carboxylic acid groups provide handles for a diverse range of chemical transformations, including condensation reactions, esterifications, and amide bond formations.

One of the notable applications of this compound is its use as a catalyst in the synthesis of aldehydes. biosynth.com Its catalytic activity is attributed to its ability to be oxidized to an active form. biosynth.com Furthermore, it has found utility in regioselectivity studies and the synthesis of dihydropyrans. biosynth.com

Emerging Research Frontiers with 3,5 Difluoro 4 Formylbenzoic Acid

Established Synthetic Routes to this compound

The primary and most direct method for the synthesis of this compound is through the ortho-lithiation of 3,5-difluorobenzoic acid. This approach takes advantage of the ability of the substituents on the benzene (B151609) ring to direct the metalation to a specific position.

Synthesis via Organolithium Intermediates from 3,5-Difluorobenzoic Acid

The synthesis of this compound from 3,5-difluorobenzoic acid is a classic example of directed ortho-metalation. In this reaction, the fluorine atoms and the carboxylic acid group cooperatively direct the lithiation to the C4 position, which is situated between the two fluorine atoms.

The success of the synthesis hinges on the precise control of the lithiation conditions. The choice of the lithiating agent and the reaction temperature are critical factors. Strong, sterically hindered bases such as s-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) are typically employed. The reaction is conducted at very low temperatures, usually around -90°C, in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions and ensure the stability of the organolithium intermediate. The carboxylic acid group itself plays a role in directing the metallation.

The combination of the two fluoro groups and the carboxylic acid function in 3,5-difluorobenzoic acid directs the hydrogen-metal exchange to the position flanked by both halogen substituents. This regioselectivity is a key advantage of this synthetic route.

Once the ortho-lithiated species of 3,5-difluorobenzoic acid is formed, the introduction of the formyl group is achieved by quenching the reaction with an appropriate electrophile. N,N-Dimethylformamide (DMF) is the most commonly used reagent for this purpose. The highly reactive organolithium intermediate attacks the carbonyl carbon of DMF. Subsequent acidic workup of the reaction mixture hydrolyzes the resulting intermediate to yield the desired this compound. The formylation of the lithiated intermediate is typically carried out at a slightly higher temperature than the initial lithiation, often around -78°C, to ensure a clean and efficient reaction.

Alternative Synthetic Pathways to this compound

While the organolithium route is the most direct, alternative multi-step synthetic pathways have been developed, often starting from more readily available or differently functionalized fluorinated precursors. These routes can sometimes offer advantages in terms of avoiding cryogenic conditions or highly pyrophoric reagents, although they may involve more synthetic steps.

Multi-step Approaches from Related Fluorinated Precursors

One plausible, though not explicitly detailed for this specific compound, multi-step approach could involve starting from a precursor like 3,5-difluorotoluene (B38592). This would typically involve the following sequence of reactions:

Side-chain halogenation: The methyl group of 3,5-difluorotoluene would first be halogenated, for example, using N-bromosuccinimide (NBS) under radical initiation, to form 3,5-difluoro-1-(bromomethyl)benzene.

Oxidation to the aldehyde: The resulting benzyl (B1604629) bromide can then be oxidized to 3,5-difluorobenzaldehyde. Various oxidation methods can be employed for this transformation.

Introduction of the carboxylic acid group: A subsequent step would be required to introduce the carboxylic acid group at the C4 position. This could potentially be achieved through a halogenation step followed by a metal-catalyzed carbonylation or a Grignard reaction with carbon dioxide. However, achieving the desired regioselectivity in this step can be challenging.

Another conceptual multi-step pathway could start from a differently substituted fluorinated compound, such as a fluorinated xylene derivative. For instance, a related synthesis of 2,4-dichloro-5-fluoro-3-formylbenzoic acid begins with the radical chlorination of the side chains of 2,4-dichloro-5-fluoro-1,3-dimethylbenzene. This is followed by hydrolysis to form the formyl and carboxylic acid groups. A similar strategy could theoretically be adapted for a difluoro analogue.

Comparison of Yields and Efficiency Across Different Synthetic Protocols

| Synthetic Protocol | Starting Material | Key Steps | Potential Advantages | Potential Disadvantages | Typical Yields |

| Organolithium Route | 3,5-Difluorobenzoic Acid | Directed ortho-lithiation, Formylation with DMF | High regioselectivity, Fewer synthetic steps | Requires cryogenic temperatures (-90°C), Use of pyrophoric organolithium reagents | Yields for similar ortho-formylations are often moderate to good, but specific data for this compound is not readily available in the provided search results. |

| Multi-step Route (Hypothetical) | 3,5-Difluorotoluene or other fluorinated precursors | Side-chain halogenation, Oxidation, Introduction of carboxylic acid group | Avoids cryogenic conditions and pyrophoric reagents in some steps | More synthetic steps, Potential for lower overall yield, Challenges in regioselectivity for the introduction of the second functional group | Overall yields for multi-step syntheses of related complex benzoic acids can vary significantly, often in the range of 50-70% over several steps. semanticscholar.org |

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound, while not explicitly detailed in the surveyed literature, can be understood through the mechanistic principles of the proposed reaction sequence. The key steps, formylation and deamination, are well-studied transformations in organic chemistry, and their mechanisms provide insight into the formation of the target molecule.

Exploration of Reaction Intermediates

The proposed synthesis involves several key reaction intermediates. The first is the Vilsmeier reagent, a chloroiminium ion, formed from the reaction of DMF and POCl₃. wikipedia.orgchemistrysteps.com This electrophilic species is central to the formylation step.

The subsequent electrophilic aromatic substitution on 4-amino-3,5-difluorobenzoic acid proceeds through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The attack of the Vilsmeier reagent, directed by the activating amino group to the ortho position, leads to the formation of this intermediate. The stability of this intermediate is enhanced by the delocalization of the positive charge onto the amino group.

The product of the formylation step, 4-amino-5-formyl-3,5-difluorobenzoic acid, then serves as the substrate for the deamination reaction. The first intermediate in this sequence is an aryl diazonium salt, formed by the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nptel.ac.in This diazonium salt is a crucial, though often unstable, intermediate.

The reduction of the diazonium salt in the Sandmeyer-type deamination is believed to proceed through a radical mechanism. nih.govwikipedia.org A one-electron transfer from a reducing agent, such as hypophosphorous acid, to the diazonium ion generates an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical then abstracts a hydrogen atom from the reaction medium to yield the final deaminated product, this compound. The presence of biaryl byproducts in some Sandmeyer reactions supports the existence of these radical intermediates. wikipedia.org

Influence of Reaction Parameters on Synthesis Efficiency

The efficiency of the proposed synthesis is contingent on several reaction parameters that can be optimized for each step.

For the Vilsmeier-Haack formylation , the following parameters are critical:

Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature, although in some cases, gentle heating may be required to drive the reaction to completion.

Solvent: DMF often serves as both the reagent and the solvent. However, other inert solvents can also be employed.

Stoichiometry of Reagents: The molar ratio of the substrate to the Vilsmeier reagent (DMF/POCl₃) is a key parameter that needs to be optimized to ensure complete formylation while minimizing side reactions. An excess of the Vilsmeier reagent is often used.

For the Sandmeyer deamination , the following parameters are crucial:

Temperature: Diazotization is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent reduction step may require gentle warming to facilitate the reaction.

Acid Concentration: The acidity of the medium is critical for both the formation of nitrous acid and the stability of the diazonium salt.

Reducing Agent: The choice and concentration of the reducing agent (e.g., hypophosphorous acid) will directly impact the yield of the deaminated product.

Presence of Catalysts: While not always necessary for reductive deamination, in some Sandmeyer reactions, copper(I) salts are used as catalysts to promote the single-electron transfer process. nih.gov

The electronic nature of the substituents on the diazonium salt can also affect the outcome of the Sandmeyer reaction. In some cases, electron-withdrawing groups can favor the desired substitution product over side reactions. nih.gov

Table of Reaction Parameters and Their Potential Influence:

| Reaction Step | Parameter | Potential Influence on Efficiency |

| Vilsmeier-Haack Formylation | Temperature | Affects reaction rate and selectivity. |

| Solvent | Can influence the solubility of reagents and intermediates. | |

| Reagent Stoichiometry | Affects conversion and can lead to side products if not optimized. | |

| Sandmeyer Deamination | Temperature | Crucial for the stability of the diazonium salt intermediate. |

| Acid Concentration | Affects the formation of the diazotizing agent and stability of intermediates. | |

| Reducing Agent | Choice and amount directly influence the yield of the deaminated product. | |

| Catalyst | Can significantly enhance the rate of the radical-mediated reduction. |

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group in this compound is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions through nucleophilic additions and condensations.

Oxidation Reactions

The aldehyde functional group can be readily oxidized to a carboxylic acid. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, it is known that this compound can be oxidized by air and light to form an active species, suggesting the susceptibility of the aldehyde group to oxidation. biosynth.com

In a general context, the oxidation of an aromatic aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. For instance, a similar compound, 2-ethylbenzaldehyde, undergoes vigorous oxidation to yield 1,2-benzenedicarboxylic acid. This transformation highlights the general principle of oxidizing an aldehyde group on a benzene ring to a carboxylic acid.

Table 1: Illustrative General Oxidation of Aromatic Aldehydes

| Starting Material | Oxidizing Agent(s) | Product |

| Aromatic Aldehyde | Potassium permanganate (B83412) (KMnO₄) | Aromatic Carboxylic Acid |

| Aromatic Aldehyde | Jones reagent (CrO₃/H₂SO₄) | Aromatic Carboxylic Acid |

| Aromatic Aldehyde | Tollens' reagent ([Ag(NH₃)₂]⁺) | Aromatic Carboxylate |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol. While specific reduction protocols for this compound are not detailed in the available literature, standard reducing agents can be employed for this transformation. For example, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes in the presence of carboxylic acids.

A related compound, 3-fluoro-4-formylbenzoic acid, can be prepared by the reduction of 3-chloroacetophenone, demonstrating that reductions are feasible on similar structures. biosynth.com

Table 2: General Reduction of Aromatic Aldehydes to Alcohols

| Starting Material | Reducing Agent(s) | Product |

| Aromatic Aldehyde | Sodium borohydride (NaBH₄) | Aromatic Alcohol |

| Aromatic Aldehyde | Lithium aluminum hydride (LiAlH₄) | Aromatic Alcohol |

| Aromatic Aldehyde | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Aromatic Alcohol |

Nucleophilic Additions and Condensations

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. Important reactions in this category include the Knoevenagel and Wittig reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. This reaction is a powerful method for forming α,β-unsaturated products.

The Wittig reaction provides a means to convert aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the introduction of a wide range of substituents.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo several important transformations, including the formation of esters, amides, and acid halides, which are key intermediates in the synthesis of more complex molecules.

Esterification and Amidation Reactions

Esterification of carboxylic acids is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. Direct condensation of carboxylic acids and amines can also be achieved using specific coupling agents.

Formation of Acid Halides

Carboxylic acids can be converted to the more reactive acid halides, typically acid chlorides, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-difluoro-4-formylbenzoyl chloride would be a valuable intermediate for subsequent nucleophilic acyl substitution reactions.

Electrophilic Aromatic Substitution Patterns

The orientation of incoming electrophiles in an electrophilic aromatic substitution reaction is dictated by the electronic effects of the substituents already present on the benzene ring. In the case of this compound, the directing effects of the fluoro, formyl, and carboxyl groups must be considered.

Fluorine, although highly electronegative and deactivating the ring towards electrophilic attack through its strong inductive effect (-I), is an ortho, para-director. researchgate.netresearchgate.net This is due to its ability to donate a lone pair of electrons into the ring via resonance (+M effect), which stabilizes the intermediate carbocation (arenium ion) when the electrophile attacks at the ortho or para positions. beilstein-journals.orgnih.gov

Conversely, both the formyl (-CHO) and carboxylic acid (-COOH) groups are deactivating and meta-directing. researchgate.net Their electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less nucleophilic. This deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position where the deactivation is least.

In this compound, the positions ortho and para to the fluorine atoms are already substituted. The remaining unsubstituted positions on the ring are at C2 and C6, which are ortho to the carboxylic acid group and meta to the formyl group, and also ortho to one fluorine and meta to the other.

Considering the combined influence of these groups:

Fluorine atoms at C3 and C5 direct towards the already substituted C4 position and the C2/C6 positions.

The formyl group at C4 strongly deactivates the ring and directs incoming electrophiles to the C2 and C6 positions (meta to it).

The carboxylic acid group at C1 also deactivates the ring and directs to the C3 and C5 positions, which are already occupied by fluorine atoms.

Table 1: Directing Effects of Substituents on this compound

| Substituent | Position(s) | Electronic Effect | Directing Influence |

| -COOH | C1 | Deactivating, Electron-withdrawing (-I, -M) | meta (to C3, C5) |

| -F | C3, C5 | Deactivating, Electron-withdrawing (-I > +M) | ortho, para |

| -CHO | C4 | Deactivating, Electron-withdrawing (-I, -M) | meta (to C2, C6) |

Catalytic Activity and Mechanistic Roles of this compound

Beyond its reactivity in substitution reactions, this compound has been noted for its catalytic applications, particularly in the synthesis of aldehydes.

Research has indicated that this compound can function as a catalyst, with its activity being initiated by oxidation through exposure to air and light. This suggests a photocatalytic mechanism where the molecule absorbs light energy to reach an excited state, enabling it to participate in redox reactions. Aromatic aldehydes, in general, can act as photoinitiators. While specific mechanistic studies for this compound are not extensively detailed in the available literature, the general principle involves the photo-excited catalyst facilitating the transfer of electrons, often utilizing molecular oxygen from the air as the terminal oxidant.

The primary reported catalytic use of this compound is in the synthesis of aldehydes. researchgate.net This is often achieved through the oxidation of primary alcohols. The catalytic process, activated by light and air, facilitates the conversion of the alcohol to the corresponding aldehyde. The fluorinated benzoic acid derivative likely plays a role in activating the alcohol or the oxidant, or both, to lower the energy barrier for the oxidation reaction. The specific substrate scope and efficiency of this catalytic system would be a subject for detailed experimental investigation.

Applications of 3,5 Difluoro 4 Formylbenzoic Acid in Advanced Organic Synthesis

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more substrates in a single operation, are highly prized for their efficiency and atom economy. 3,5-Difluoro-4-formylbenzoic acid serves as a critical aldehyde component in such reactions, lending its unique structural features to the final product.

The Povarov reaction is a powerful three-component reaction used for the synthesis of nitrogen-containing heterocycles, most notably tetrahydroquinolines. wikipedia.org It is a formal aza-Diels-Alder reaction involving an aromatic amine, an aldehyde, and an alkene. wikipedia.org The reaction typically proceeds by the initial formation of an aromatic imine from the amine and aldehyde, which is then activated by a Lewis acid. This activated imine reacts with an electron-rich alkene in a stepwise [4+2] cycloaddition to form the tetrahydroquinoline core. wikipedia.org

This compound has been successfully employed as the aldehyde component in the Povarov reaction to create highly functionalized, tricyclic compounds. google.com The presence of two electron-withdrawing fluorine atoms ortho to the aldehyde group enhances the electrophilicity of the imine intermediate, facilitating the subsequent cycloaddition step.

A specific application involves the reaction of this compound with a substituted aniline (B41778), such as 4-chloroaniline, and an alkene component to yield complex heterocyclic structures. google.com

| Component | Role in Povarov Reaction |

| This compound | Aldehyde: Forms the imine intermediate |

| Substituted Aniline (e.g., 4-chloroaniline) | Amine: Forms the imine; becomes part of the heterocyclic ring |

| Alkene (e.g., a cyclic dienophile) | Dienophile: Provides the C2-C3 fragment of the tetrahydroquinoline ring |

| **Lewis Acid (e.g., BF₃·OEt₂) ** | Catalyst: Activates the imine for cycloaddition wikipedia.org |

Diastereoselectivity in the Povarov reaction, which refers to the preference for forming one diastereomer over another (typically exo vs. endo), is a critical aspect of the synthesis. In a documented Povarov reaction involving this compound, 4-chloroaniline, and a tricyclic alkene, the reaction afforded the product as a pure exo-isomer after purification. google.com This high level of diastereoselectivity is significant for producing a single, well-defined molecular structure. The stereochemical outcome is influenced by factors such as the nature of the catalyst, the solvent, and the steric and electronic properties of the reactants. The approach of the alkene to the plane of the activated imine determines the final stereochemistry of the newly formed stereocenters.

Regioselectivity in the Povarov reaction becomes a key consideration when the aromatic ring of the aniline is substituted. The final step of the cycloaddition mechanism is an intramolecular electrophilic aromatic substitution, where the carbocation intermediate reacts with the aniline's aromatic ring. wikipedia.org The position of this ring closure is directed by the substituents on the aniline ring.

Substituents are broadly classified as ortho-, para-directing or meta-directing. masterorganicchemistry.com For example, in a reaction with a 3-substituted aniline like benzylidene-(3-nitrophenyl)amine, the cyclization has been shown to be completely regioselective, yielding only the 5-nitro substituted tetrahydroquinoline. qub.ac.uk This is because the nitro group is a powerful meta-director, deactivating the ortho and para positions and favoring substitution at the C-5 position. wikipedia.orgqub.ac.uk Similarly, the chloro-group in 4-chloroaniline, used in a reaction with this compound, would influence the final cyclization position based on its directing effects. google.com

Ortho-substitution on either the benzaldehyde (B42025) or aniline component can exert a profound influence on the diastereoselectivity of the Povarov reaction, primarily through steric hindrance. nih.gov The two fluorine atoms in this compound are positioned ortho to the formyl group. These atoms can sterically influence the conformation of the intermediate imine and hinder the approach of the alkene from certain trajectories, thereby favoring one diastereomeric outcome over another. google.com While ortho-substituents can sometimes halt a reaction, successful couplings with ortho-substituted benzaldehydes have been documented. nih.gov The steric repulsion between substituents on the reactants can lead to a more ordered transition state, which often translates to higher diastereoselectivity. researchgate.net

Utilization in Povarov Reactions for Heterocycle Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its use in MCRs, this compound is a valuable intermediate in multi-step syntheses of biologically important molecules. Its pre-installed functional groups and substitution pattern make it an ideal starting point for building complex molecular frameworks.

A significant application of this compound is its use as an intermediate for the synthesis of halogenated analogs of Bexarotene. chemicalbook.comchemicalbook.com Bexarotene is a selective agonist for the Retinoid-X-Receptor (RXR), a type of nuclear receptor involved in regulating gene expression, and is used in the treatment of cutaneous T-cell lymphoma. chemicalbook.com

The synthesis of fluorinated Bexarotene analogs aims to develop new rexinoids with potentially improved biological properties. chemicalbook.com In these synthetic pathways, this compound serves as a key building block, providing the fluorinated benzoic acid moiety of the final target molecule. The synthesis typically involves coupling this acid-aldehyde intermediate with another part of the molecule, such as a substituted naphthyl component, often through reactions like Sonogashira coupling after modification of the formyl group. chemicalbook.com

| Intermediate/Reagent | Role in Synthesis |

| This compound | Key intermediate providing the fluorinated benzoic acid portion of the final agonist chemicalbook.comchemicalbook.com |

| Bexarotene | Parent compound and target for analog synthesis chemicalbook.com |

| Retinoid-X-Receptor (RXR) | Biological target of the synthesized agonist molecules chemicalbook.com |

Role in Materials Science Research (General Applications)

The rigid structure and functional groups of this compound make it a candidate for incorporation into advanced materials. For instance, benzoic acid derivatives are used in the synthesis of metal-organic frameworks (MOFs). rsc.org The carboxylic acid group can coordinate to metal ions, while the aromatic ring forms the organic linker. The fluorine atoms can influence the properties of the resulting MOF, such as its porosity and gas absorption capabilities. The aldehyde group offers a site for post-synthetic modification of the MOF, allowing for the introduction of other functionalities. Furthermore, fluorinated aromatic compounds are of interest in the development of liquid crystals and polymers with specific optical or electronic properties.

Conclusion

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound. These methods allow for the investigation of molecular properties and interactions at the atomic level, offering insights that can guide experimental work.

Molecular Docking Studies for Ligand Selection

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the interaction between a small molecule ligand and a protein receptor. For derivatives of benzoic acid, molecular docking studies have been employed to assess their potential as inhibitors of various enzymes. For instance, studies on other benzoic acid derivatives have explored their binding affinity to targets like epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net In a typical molecular docking workflow, the three-dimensional structures of the ligand (e.g., a derivative of this compound) and the target protein are used. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. These scores help in selecting the most promising candidates for further experimental testing. While specific molecular docking studies on this compound are not widely published, the methodology is highly applicable to screen its derivatives against various therapeutic targets.

Theoretical Investigations of Reactivity and Stereochemistry

Theoretical investigations, often employing density functional theory (DFT), are crucial for understanding the reactivity and stereochemistry of organic molecules. For fluorinated compounds, theoretical studies can elucidate the influence of the highly electronegative fluorine atoms on the molecule's electronic structure and reaction mechanisms. The reactivity of fluorine-containing molecules is a subject of considerable interest, with theoretical models helping to explain their often unique chemical behavior. researchgate.net

In the case of substituted benzoic acids, DFT calculations are used to analyze the "ortho effect," where a substituent at the position adjacent to the carboxylic acid group can induce steric and electronic effects that are different from those at the meta and para positions. rsc.orgresearchgate.net These calculations can predict the acidity of the benzoic acid derivatives and the planarity of the molecule. For this compound, theoretical studies could predict how the fluorine atoms and the ortho-formyl group influence the acidity of the carboxylic acid and the reactivity of the aldehyde group. Furthermore, in reactions involving the creation of new stereocenters, theoretical models can predict the diastereoselectivity by calculating the energies of the different transition states. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. For this compound and its derivatives, a combination of advanced spectroscopic methods is required to unambiguously determine their chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The presence of fluorine atoms adds a layer of complexity and richness to the NMR spectra. Both ¹H and ¹³C nuclei will couple to the ¹⁹F nuclei, leading to splitting patterns that can confirm the substitution pattern of the aromatic ring.

Diagnostic NMR Observations for Diastereomer Distinction

In the synthesis of derivatives of this compound, it is possible to generate diastereomers if a chiral reagent is used to react with the formyl group, creating a new stereocenter. NMR spectroscopy is a key technique for distinguishing between these diastereomers. The different spatial arrangement of atoms in diastereomers leads to distinct chemical environments for the nuclei, resulting in different chemical shifts and coupling constants in their NMR spectra.

For example, the protons and carbons near the newly formed stereocenter will typically exhibit different chemical shifts in the ¹H and ¹³C NMR spectra of the two diastereomers. The magnitude of the coupling constants between protons on adjacent carbons can also differ, providing further evidence for the relative stereochemistry.

Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the verification of the identity and the assessment of the purity of this compound. The technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity and sensitivity.

In a typical LC-MS analysis, the compound is first ionized, most commonly through electrospray ionization (ESI), and then the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, with a molecular weight of 186.11 g/mol , one would expect to observe a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 185.10 in negative ion mode, or the protonated molecule [M+H]⁺ at approximately 187.12 in positive ion mode. The high-resolution mass spectrometry (HRMS) can provide an even more precise mass, confirming the elemental composition.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. For carboxylic acids like this compound, characteristic fragmentation includes the loss of water (M-18) and the carboxyl group (M-45). For instance, the fragmentation of benzoic acid typically shows a prominent peak for the [M-OH]⁺ ion (loss of 17) and the [M-COOH]⁺ ion (loss of 45). acs.org Similar fragmentation pathways would be expected for its difluorinated and formyl-substituted derivative, providing a unique fingerprint for the molecule.

Purity assessment by LC-MS is achieved by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. Commercial sources often report purities of ≥97% for this compound as determined by LC-MS. waters.com

Table 1: Expected Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₄F₂O₃ | waters.com |

| Molecular Weight | 186.11 g/mol | waters.com |

| Expected [M-H]⁻ (m/z) | ~185.10 | |

| Expected [M+H]⁺ (m/z) | ~187.12 | |

| Common Fragments | Loss of OH, COOH | acs.org |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for both the purification of this compound from reaction mixtures and for its quantitative analysis. Flash chromatography and C18 reverse-phase chromatography are two commonly employed techniques.

Flash Chromatography

Flash chromatography is a preparative technique used for the rapid purification of compounds. phenomenex.comajrconline.org For acidic compounds like this compound, normal-phase flash chromatography using silica (B1680970) gel is a common choice. The selection of the eluent system is critical for achieving good separation. A typical approach involves starting with a non-polar solvent, such as hexane (B92381) or heptane, and gradually increasing the polarity by adding a more polar solvent like ethyl acetate (B1210297) or acetone. helixchrom.com For acidic compounds, the addition of a small amount of acetic acid to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group. helixchrom.com The progress of the purification is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. In some patented procedures for related compounds, column chromatography is mentioned as a necessary purification step to remove by-products. google.com

Table 2: General Parameters for Flash Chromatography of Acidic Aromatic Compounds

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel | helixchrom.com |

| Mobile Phase | Gradient of non-polar/polar solvents (e.g., Hexane/Ethyl Acetate) | helixchrom.com |

| Additive (for acidic compounds) | Small percentage of acetic acid | helixchrom.com |

| Loading Technique | Dry loading or concentrated solution | helixchrom.com |

C18 Chromatography

Reverse-phase chromatography, particularly with a C18 stationary phase, is a widely used analytical technique for the separation and quantification of a broad range of organic molecules, including aromatic acids. phenomenex.comsigmaaldrich.com In this method, the stationary phase is non-polar (C18-modified silica), and a polar mobile phase is used.

For the analysis of this compound, a C18 column would effectively retain the molecule based on its hydrophobicity. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for an acidic analyte, the pH of the aqueous portion of the mobile phase is often adjusted with an acid, such as formic acid or phosphoric acid, to suppress the ionization of the carboxyl group. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is commonly used to separate compounds with a range of polarities. cloudfront.net The use of fluorinated stationary phases can also offer alternative selectivity for halogenated aromatic compounds. sigmaaldrich.com

Table 3: Typical Conditions for C18 Chromatography of Benzoic Acid Derivatives

| Parameter | Description | Reference |

| Stationary Phase | C18-modified silica | sigmaaldrich.com |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with an acidic modifier (e.g., formic acid) | nih.gov |

| Detection | UV-Vis or Mass Spectrometry | waters.comcloudfront.net |

| Elution Mode | Gradient elution | cloudfront.net |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The future development of applications for 3,5-Difluoro-4-formylbenzoic acid is intrinsically linked to the efficiency and versatility of its synthesis. While it is commercially available, exploring novel synthetic pathways is crucial for improving yield, reducing costs, and accessing a wider range of related analogues. Future research could focus on multi-step synthetic sequences that allow for precise control over the introduction of functional groups.

Drawing inspiration from the synthesis of structurally similar compounds like 3,5-dimethoxy-2,4-difluorobenzoic acid and 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, researchers can investigate analogous routes. researchgate.netsemanticscholar.org These syntheses often involve a carefully orchestrated series of reactions, including:

Nitration: Introducing a nitro group to direct subsequent substitutions on the aromatic ring.

Reduction: Converting the nitro group to an amine, which can then be further modified.

Diazotization: Transforming the amine into a diazonium salt, a versatile intermediate for introducing a variety of substituents.

Hydrolysis and Oxidation: Final steps to reveal the desired carboxylic acid and formyl groups.

A key area of future work will be the development of more efficient and environmentally benign catalytic methods to replace traditional stoichiometric reagents in these steps. sciencedaily.com Furthermore, starting from different fluorinated precursors could unveil more direct and scalable production routes, making this valuable building block more accessible for large-scale applications.

Development of New Derivatization Strategies

The true potential of this compound lies in its capacity to be chemically modified into a vast array of derivatives. Its three distinct functional groups—the carboxylic acid, the formyl group, and the fluorinated ring—each serve as a handle for selective chemical transformations.

Future derivatization strategies could include:

Reactions at the Formyl Group: Beyond simple oxidation or reduction, the aldehyde can participate in more complex carbon-carbon bond-forming reactions. For instance, the Horner-Wadsworth-Emmons reaction could be employed to convert the formyl group into various unsaturated alkene derivatives, significantly expanding the structural diversity of the resulting molecules. nih.gov

Modifications of the Carboxylic Acid: Standard esterification and amidation reactions can be used to couple the benzoic acid with a wide range of alcohols and amines, respectively. This allows for the introduction of new functionalities, modulation of solubility, and attachment to larger molecular scaffolds.

Fluorous Chemistry: Leveraging the fluorine atoms, novel "fluorous synthesis" techniques could be developed. nih.gov This involves attaching a perfluorinated tag to the molecule, which facilitates a simplified purification process known as fluorous solid-phase extraction. This strategy could accelerate the synthesis and isolation of new derivatives in a high-throughput manner.

Expansion of Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound are highly relevant to medicinal chemistry, positioning it as a valuable starting point for the design and synthesis of new therapeutic agents.

Design of Analogs with Enhanced Biological Activity

The presence of fluorine is a hallmark of many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. The difluorinated phenyl ring of this compound makes it an attractive core for building new drug candidates. A particularly promising area is the development of novel antibiotics. Fluoroquinolones, a major class of broad-spectrum antibiotics, are characterized by a fluorinated quinolone core. mdpi.comnih.gov

Future research should focus on utilizing this compound as a precursor to new 3-quinolinecarboxylic acid derivatives. semanticscholar.org The existing functional groups can be elaborated through cyclization reactions to construct the quinolone heterocycle, a critical step in the synthesis of these antibacterial agents. By systematically modifying the substituents, researchers can design analogs with potentially improved potency against drug-resistant bacteria.

Role as a Pharmaceutical Intermediate

Beyond its direct use in drug discovery, this compound is a key building block, or intermediate, for the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility in pharmaceutical testing is already established. biosynth.com Structurally related compounds are considered crucial intermediates for preparing antimicrobial drugs and for synthesizing drug impurities needed for quality control during pharmaceutical manufacturing. researchgate.netsemanticscholar.orgresearchgate.net Future efforts will likely see this compound used in the practical synthesis of new generations of fluoroquinolone antibiotics and other complex molecular targets.

Investigation into Uncharted Reactivity Profiles

While the individual functional groups of this compound have predictable reactivities, the interplay between them and the influence of the fluorine atoms may lead to uncharted chemical behavior. A fascinating area for future research is its potential catalytic activity. One report indicates its use as a catalyst in aldehyde synthesis and in regioselectivity studies, suggesting the molecule itself can actively promote chemical transformations. biosynth.com A deeper investigation into the mechanism of this catalysis could lead to the development of new organocatalysts based on this scaffold.

Furthermore, exploring the reactivity of the carbon-fluorine bonds is a frontier in modern organic chemistry. While typically robust, these bonds can be activated under specific catalytic conditions, allowing for selective late-stage functionalization of the aromatic ring. Uncovering new reactions that selectively modify the C-F bonds or leverage the electronic effects of the fluorine atoms to control reactions at other positions will open up new avenues for creating novel and complex molecules from this versatile starting material.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3,5-difluoro-4-formylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and formylation of a benzoic acid precursor. For example, fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂) under anhydrous conditions, while the formyl group is introduced via Vilsmeier-Haack formylation . Key variables affecting yield include temperature (optimal range: 0–5°C for fluorination, 80–100°C for formylation), stoichiometry of fluorinating agents (1.5–2.0 equivalents), and solvent polarity (e.g., dichloromethane for formylation). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential to confirm fluorine substitution patterns (δ ≈ -110 to -120 ppm for meta-fluorines). ¹H NMR resolves the formyl proton (δ ≈ 10.2–10.5 ppm) and aromatic protons (coupling constants ~8–10 Hz for para-substituted fluorines) .

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1680 cm⁻¹ (formyl C=O) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ at m/z ≈ 199.01) and fragmentation patterns .

Advanced Research Questions

Q. How can competing electronic effects of fluorine and formyl substituents be managed during functionalization reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine (meta-directing) and the formyl group (ortho/para-directing) creates regiochemical challenges. Computational tools (e.g., DFT calculations) predict reactive sites, while experimental optimization uses protective groups (e.g., methyl ester protection for the carboxylic acid) to direct functionalization. For example, Suzuki-Miyaura coupling at the 4-position (formyl group) requires palladium catalysts (Pd(PPh₃)₄) and aryl boronic acids in THF/water at 80°C . Competing side reactions (e.g., decarboxylation) are minimized by maintaining pH < 4 during reactions .

Q. What strategies resolve contradictory spectroscopic data (e.g., overlapping signals in ¹H/¹⁹F NMR) for derivatives of this compound?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ to sharpen peaks for aromatic protons.

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C/¹H-¹⁹F couplings to assign ambiguous signals.

- Variable Temperature NMR : Cooling to -40°C reduces signal overlap in crowded regions .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace formyl group interactions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

- Methodological Answer : Stability studies (HPLC monitoring at 254 nm) show:

- Dry Conditions : Stable for >6 months at -20°C in amber vials under argon.

- Aqueous Solutions : Hydrolysis of the formyl group occurs at pH > 7 (t₁/₂ ≈ 72 hours at 25°C), forming 3,5-difluoro-4-hydroxybenzoic acid.

- Light Exposure : UV irradiation (254 nm) induces decarboxylation, detected via CO₂ evolution in headspace GC-MS .

Q. What bioactivity screening approaches are suitable for evaluating this compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Kᵢ) for salicylate-dependent enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates (e.g., DCFH-DA for ROS detection).

- Docking Simulations : AutoDock Vina predicts binding affinity to hydrophobic pockets enhanced by fluorine’s lipophilicity .

- Crystallography : Co-crystallization with target enzymes (e.g., acetylcholinesterase) reveals steric effects of fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。